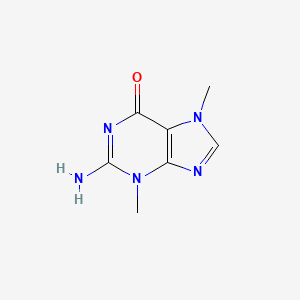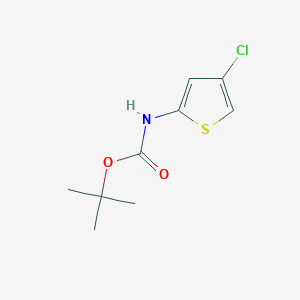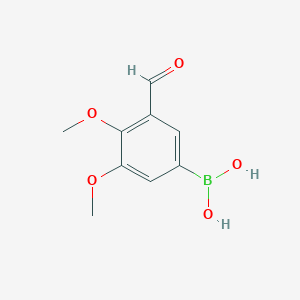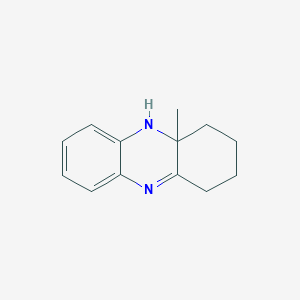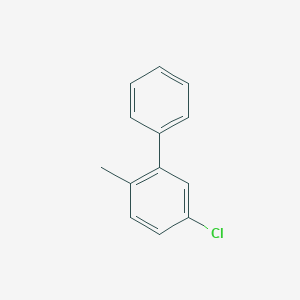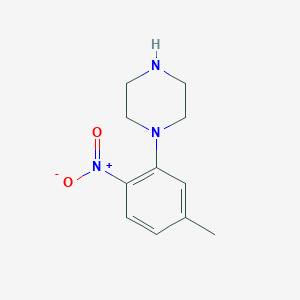
1-(5-Methyl-2-nitrophenyl)piperazine
Overview
Description
1-(5-Methyl-2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative that has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)piperazine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-(5-Methyl-2-nitrophenyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been shown to possess antimicrobial activity against a wide range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5-Methyl-2-nitrophenyl)piperazine in lab experiments is its broad range of biological activities. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial effects, making it a versatile tool for researchers. Additionally, the synthesis of this compound is relatively simple and can be performed using readily available reagents.
However, there are also some limitations associated with the use of 1-(5-Methyl-2-nitrophenyl)piperazine in lab experiments. One of the main limitations is the lack of information regarding its mechanism of action. Additionally, the toxicity of this compound has not been fully evaluated, making it important for researchers to exercise caution when handling this compound.
Future Directions
There are several future directions that could be pursued in the study of 1-(5-Methyl-2-nitrophenyl)piperazine. One potential direction is the development of new drugs based on this compound. The antitumor, anti-inflammatory, and antimicrobial effects of 1-(5-Methyl-2-nitrophenyl)piperazine make it a promising candidate for the development of new drugs for the treatment of cancer, inflammatory diseases, and infectious diseases.
Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how 1-(5-Methyl-2-nitrophenyl)piperazine exerts its biological effects. This information could be used to develop more effective drugs based on this compound.
Conclusion
In conclusion, 1-(5-Methyl-2-nitrophenyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis of this compound is relatively simple, and it has been shown to be a versatile tool for researchers. However, further research is needed to fully understand the mechanism of action of this compound and to develop more effective drugs based on it.
Scientific Research Applications
1-(5-Methyl-2-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been shown to possess anti-inflammatory and antimicrobial effects, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(5-methyl-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-2-3-10(14(15)16)11(8-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAMWVVRMZMLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571202 | |
| Record name | 1-(5-Methyl-2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-nitrophenyl)piperazine | |
CAS RN |
192441-83-1 | |
| Record name | 1-(5-Methyl-2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



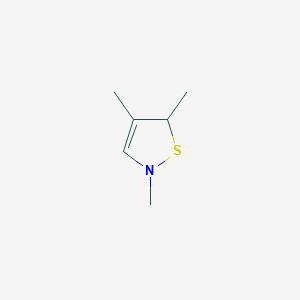

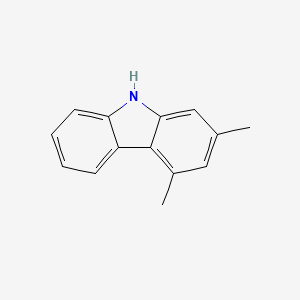
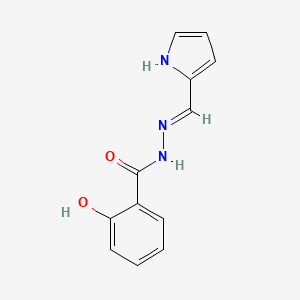
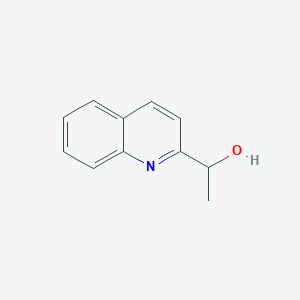
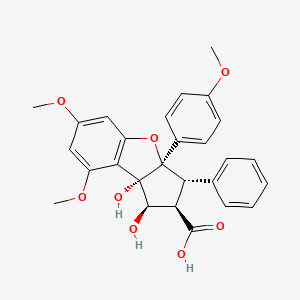
![1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B3348904.png)
